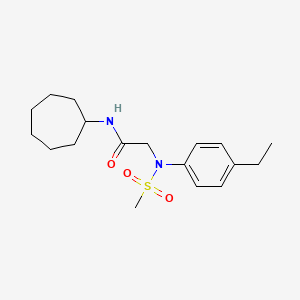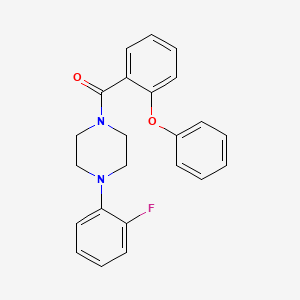
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 3466B, is a neuroprotective drug that has been extensively studied for its potential use in treating neurodegenerative diseases. This compound was first synthesized in the early 1990s by scientists at Novartis Pharmaceuticals, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to involve the modulation of various cellular pathways involved in neuronal survival and function. One proposed mechanism involves the activation of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in cellular stress responses and inflammation. CGP 3466B has also been shown to modulate the activity of various enzymes involved in the metabolism of reactive oxygen species, which are known to contribute to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects on neuronal cells. In addition to its neuroprotective effects, CGP 3466B has been shown to increase the activity of various enzymes involved in energy metabolism, such as mitochondrial respiratory chain complexes and ATP synthase. Additionally, CGP 3466B has been shown to modulate the activity of various ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CGP 3466B in laboratory experiments is its well-characterized mechanism of action and neuroprotective effects. Additionally, CGP 3466B has been shown to be relatively non-toxic and well-tolerated in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using CGP 3466B in laboratory experiments is its relatively low potency, which may limit its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CGP 3466B. One area of interest is the development of more potent and selective analogs of CGP 3466B that may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of CGP 3466B and its effects on various cellular pathways involved in neurodegeneration. Finally, clinical trials are needed to determine the safety and efficacy of CGP 3466B in humans with neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
CGP 3466B has been extensively studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CGP 3466B has been shown to protect neurons from various forms of damage, including oxidative stress, excitotoxicity, and mitochondrial dysfunction. Additionally, CGP 3466B has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-15-10-12-17(13-11-15)20(24(2,22)23)14-18(21)19-16-8-6-4-5-7-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCGSAMGHNPIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B3553475.png)
![ethyl [5-(3,5-dichloro-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3553486.png)
![4-({4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)morpholine](/img/structure/B3553488.png)
![N-[4-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide](/img/structure/B3553510.png)
![methyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3553518.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553526.png)
![N-benzyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3553531.png)
![N-(4-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3553543.png)
![3-(4-fluorophenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3553548.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-fluorophenyl)glycinamide](/img/structure/B3553555.png)

![N-(2-bromo-4-methylphenyl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B3553569.png)

